Methyl 5-bromo-2-chloro-3-methylbenzoate
Overview
Description
Methyl 5-bromo-2-chloro-3-methylbenzoate is an organic compound with the molecular formula C9H8BrClO2. It is a derivative of benzoic acid, specifically a methyl ester, and contains bromine, chlorine, and methyl substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-2-chloro-3-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 5-bromo-2-chloro-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion to the ester.
Another method involves the direct bromination and chlorination of methyl 3-methylbenzoate. This process requires the use of bromine and chlorine reagents under controlled conditions to selectively introduce the halogen atoms at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-chloro-3-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The compound can be reduced to the corresponding benzoic acid derivative using reducing agents like lithium aluminum hydride.
Oxidation: Oxidative reactions can convert the methyl group to a carboxylic acid or other functional groups using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium methoxide, ammonia, or thiourea, often in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.
Oxidation: Potassium permanganate in aqueous or alkaline conditions is a standard oxidizing agent.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the halogens.
Reduction: The primary product is the corresponding benzoic acid derivative.
Oxidation: Oxidation of the methyl group yields carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Methyl 5-bromo-2-chloro-3-methylbenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-chloro-3-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of halogen atoms can enhance the compound’s binding affinity to target proteins, influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-5-chlorobenzoate: Similar in structure but with different positions of the bromine and chlorine atoms.
Methyl 5-bromo-2-chloro-3-methoxybenzoate: Contains a methoxy group instead of a methyl group.
Methyl 5-chloro-2-bromo-3-methylbenzoate: Similar structure with the positions of bromine and chlorine swapped.
Uniqueness
Methyl 5-bromo-2-chloro-3-methylbenzoate is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for targeted synthetic applications and research studies.
Biological Activity
Methyl 5-bromo-2-chloro-3-methylbenzoate is an organic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, synthesis, and applications in drug development.
- Molecular Formula : C₉H₈BrClO₂
- Molecular Weight : 263.52 g/mol
- CAS Number : 1522778-35-3
- Density : 1.4 g/cm³
- Boiling Point : 258.9 °C
- Flash Point : 110.4 °C
Synthesis and Derivatives
This compound can be synthesized through various methods, often involving bromination and chlorination of substituted benzoic acids. A notable synthetic route includes the use of methyl 5-bromo-2-methylbenzoate as a precursor, which undergoes chlorination to introduce the chloro group at the desired position.
Antimicrobial Properties
Research indicates that compounds containing halogenated aromatic structures, such as this compound, exhibit significant antimicrobial activity. Studies have shown that brominated and chlorinated derivatives can inhibit the growth of various bacteria and fungi. For instance, a study found that similar compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
There is emerging evidence suggesting that this compound may possess anticancer properties. Compounds with bromine and chlorine substitutions have been investigated for their ability to induce apoptosis in cancer cells. In vitro studies revealed that certain derivatives can trigger cell death pathways in human cancer cell lines, indicating potential as chemotherapeutic agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The presence of bromine and chlorine atoms significantly influences the compound's reactivity and interaction with biological targets. Research has shown that variations in the substitution pattern on the aromatic ring can lead to enhanced potency against specific pathogens or cancer cells .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of brominated benzoates, including this compound, against various microbial strains. The results indicated a promising antibacterial profile, particularly against gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
- Cancer Cell Apoptosis : In another investigation, researchers assessed the effects of this compound on human breast cancer cells (MCF-7). The compound was found to significantly reduce cell viability at concentrations above 25 µM, with apoptosis confirmed through flow cytometry analysis .
Properties
IUPAC Name |
methyl 5-bromo-2-chloro-3-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHANDWUFYMCSFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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